molecular formula C9H15ClO3 B8550019 tert-Butyl 5-chloro-3-oxopentanoate CAS No. 88023-66-9

tert-Butyl 5-chloro-3-oxopentanoate

Cat. No. B8550019
CAS RN: 88023-66-9
M. Wt: 206.66 g/mol
InChI Key: NFTNLMCSTCLCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-chloro-3-oxopentanoate is a useful research compound. Its molecular formula is C9H15ClO3 and its molecular weight is 206.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 5-chloro-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-chloro-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88023-66-9

Product Name

tert-Butyl 5-chloro-3-oxopentanoate

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

tert-butyl 5-chloro-3-oxopentanoate

InChI

InChI=1S/C9H15ClO3/c1-9(2,3)13-8(12)6-7(11)4-5-10/h4-6H2,1-3H3

InChI Key

NFTNLMCSTCLCSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of diisoproply amine (20 mmol, 2.02 g, 3.05 ml) in dry THF (20 ml) at -78° C. was added n-butyllithium (20 mmol), 7.7 ml; 2.6M solution in hexanes. After stirring for 30 minutes, t-butyl acetate (22 mmol, 2.56 g) was added dropwise and the resulting mixture was stirred for 15 minutes. A solution of the lithium enolate of t-butyl acetate was subsequently added by cannula to a solution of ethyl 3-chloropropanoate (10 mmol, 1.37 g) in THF (25 ml) at -78° C. over 15 minutes. After stirring for an additional 15 minutes, the reaction was quenched by addition of glacial acetic acid (10 ml). After heating to room temperature, the reaction mixture was diluted with water (50 ml) and extracted with ether (150 ml). The ethereal extract was washed with 20% aqueous K2CO3 (2×100 ml), the organic phase was dried (MgSO4) and then concentrated in vacuo. Purification of the resulting liquid by gradient flash chromatography (SiO2, 1) 5% Et2O/pentane, 2) 15% Et2O/pentane) afforded t-butyl 5-chloro-3-oxopentanoate as a clear, colorless oil (4.08 g, 99%).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.56 g
Type
reactant
Reaction Step Four
[Compound]
Name
lithium enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.37 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.